molecular formula C13H17N3O4 B2413387 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid CAS No. 2091298-49-4

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid

Cat. No. B2413387
CAS RN: 2091298-49-4
M. Wt: 279.296
InChI Key: DRCIBWOWOXQHBP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine-5-carboxylic acid with a tert-butoxycarbonyl (BOC) protected amino group attached to a cyclopropyl group at the 2-position . The IUPAC name is 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a carboxylic acid group, a cyclopropyl group, and a tert-butoxycarbonyl protected amino group . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is typically stored at room temperature and appears as a powder .

Scientific Research Applications

Hydromethylation Reactions

The compound can serve as a precursor or reagent in hydromethylation reactions. These reactions involve the addition of a hydrogen atom to a carbon-carbon double bond, often catalyzed by transition metals. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates .

Formal Total Synthesis of Natural Products

The hydromethylation sequence using this compound has been applied to the synthesis of various natural products. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have interesting biological activities .

Boron Reagents for Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling reactions are widely used for carbon-carbon bond formation. The compound’s boron functionality makes it a potential reagent in SM coupling, allowing the construction of complex organic structures. Its mild reaction conditions and functional group tolerance enhance its utility in synthetic chemistry .

Amino Acid Ionic Liquids

Researchers have explored tert-butyloxycarbonyl (Boc)-protected amino acids as components of ionic liquids. These specialized solvents find applications in various fields, including catalysis, separation processes, and green chemistry. The compound’s Boc group contributes to its solubility and stability in these ionic liquid systems .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(4-5-13)10-14-6-8(7-15-10)9(17)18/h6-7H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCIBWOWOXQHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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